Cas no 2229349-88-4 (5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine)

5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine structure
2229349-88-4 structure
商品名:5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine
CAS番号:2229349-88-4
MF:C12H14BrN3
メガワット:280.16366147995
CID:6108566
PubChem ID:165799170

5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine
    • 2229349-88-4
    • 5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
    • EN300-1919400
    • インチ: 1S/C12H14BrN3/c1-16-12(11(14)8-15-16)6-5-9-3-2-4-10(13)7-9/h2-4,7-8H,5-6,14H2,1H3
    • InChIKey: MIAKQQKLYRGHLL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)CCC1=C(C=NN1C)N

計算された属性

  • せいみつぶんしりょう: 279.03711g/mol
  • どういたいしつりょう: 279.03711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 43.8Ų

5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1919400-0.5g
5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
2229349-88-4
0.5g
$1165.0 2023-09-17
Enamine
EN300-1919400-0.05g
5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
2229349-88-4
0.05g
$1020.0 2023-09-17
Enamine
EN300-1919400-0.1g
5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
2229349-88-4
0.1g
$1068.0 2023-09-17
Enamine
EN300-1919400-1.0g
5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
2229349-88-4
1g
$1214.0 2023-05-31
Enamine
EN300-1919400-2.5g
5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
2229349-88-4
2.5g
$2379.0 2023-09-17
Enamine
EN300-1919400-1g
5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
2229349-88-4
1g
$1214.0 2023-09-17
Enamine
EN300-1919400-10g
5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
2229349-88-4
10g
$5221.0 2023-09-17
Enamine
EN300-1919400-5.0g
5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
2229349-88-4
5g
$3520.0 2023-05-31
Enamine
EN300-1919400-10.0g
5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
2229349-88-4
10g
$5221.0 2023-05-31
Enamine
EN300-1919400-5g
5-[2-(3-bromophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
2229349-88-4
5g
$3520.0 2023-09-17

5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine 関連文献

5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amineに関する追加情報

5-2-(3-Bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine: A Comprehensive Overview

The compound 5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine (CAS No. 2229349-88-4) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug design and materials science. The structure of this molecule comprises a pyrazole ring substituted with a methyl group at position 1, an amino group at position 4, and a 2-(3-bromophenyl)ethyl group at position 5. These substituents contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive compounds. The presence of the bromine atom in the aromatic ring introduces electron-withdrawing effects, which can enhance the molecule's ability to interact with biological targets. Additionally, the ethyl group attached to the pyrazole ring provides flexibility, allowing for potential interactions with various binding sites in proteins or enzymes.

One of the most promising applications of 5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine lies in its potential as a lead compound for drug discovery. Researchers have demonstrated that pyrazole derivatives can exhibit anti-inflammatory, antitumor, and antimicrobial activities. For instance, a study published in 2023 explored the anti-cancer properties of this compound, revealing its ability to inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The use of microwave-assisted synthesis has been shown to significantly improve reaction yields and reduce reaction times compared to traditional methods. This highlights the importance of modern synthetic techniques in optimizing the production of complex molecules like 5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4-amine.

Beyond its pharmacological applications, this compound has also been investigated for its potential in materials science. Pyrazole derivatives are known to form stable coordination complexes with metal ions, making them valuable candidates for the development of new materials with unique electronic and magnetic properties. Recent research has focused on incorporating this compound into metalloporphyrin frameworks, which could have applications in catalysis and sensing technologies.

Another area of interest is the environmental impact of 5-2-(3-bromophenyl)ethyl-1-methyl-1H-pyrazol-4

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